Product packaging for 4-ethoxy-N-ethylaniline(Cat. No.:CAS No. 65570-13-0)

4-ethoxy-N-ethylaniline

Cat. No.: B3148747
CAS No.: 65570-13-0
M. Wt: 165.23 g/mol
InChI Key: LCIDBIBUGVRZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of Ethoxylated and N-Alkylated Aniline (B41778) Compounds

Ethoxylated and N-alkylated aniline compounds represent a significant class of chemicals with diverse applications. The introduction of an ethoxy group (-OCH2CH3) and an N-alkyl group (such as N-ethyl) to the aniline core can substantially modify the parent molecule's physical and chemical properties. Ethoxy groups, for instance, are known to enhance solubility and can influence a compound's bioavailability in pharmaceutical applications. N-alkylation, on the other hand, is a fundamental process in organic synthesis, creating intermediates for a wide array of products including dyes, pharmaceuticals, and photographic materials. google.com

Specifically, N-alkyl arylamines are crucial intermediates in the production of dyes, agrochemicals, and medicines. sciengine.com The combination of both ethoxylation and N-alkylation in a single molecule, as seen in 4-ethoxy-N-ethylaniline, offers a versatile platform for further chemical modifications. These compounds are often explored as precursors in drug synthesis due to their structural attributes that may enhance biological activity. evitachem.com

Historical Perspective of Aromatic Amine Research Relevant to this compound

The study of aromatic amines has a long and significant history, initially driven by the burgeoning dye industry in the 19th century. A pivotal moment in this field was the discovery of the link between occupational exposure to certain aromatic amines and an increased risk of urinary bladder cancer in dyestuff industry workers. nih.govimrpress.com This discovery spurred extensive research into the metabolism and biological effects of this class of compounds.

Early investigations revealed that the biological activity of aromatic amines is intrinsically linked to their chemical structure and metabolic activation. nih.gov Key metabolic processes, such as N-oxidation by cytochrome P450 enzyme systems, were found to convert these amines into more reactive species. nih.govnih.gov This understanding of structure-activity relationships has been fundamental in assessing the potential applications and hazards of newly synthesized aromatic amines. While the primary focus of early research was on compounds like benzidine (B372746) and 2-aminofluorene, the foundational knowledge gained is directly relevant to understanding the behavior of substituted anilines like this compound. nih.govnih.gov

Structural Features and Chemical Classifications within the Anilines

This compound, with the molecular formula C10H15NO, belongs to the class of aromatic amines known as anilines. chemicalbook.combldpharm.com Its structure is characterized by a central benzene (B151609) ring to which an amino group (-NH-), an ethyl group (-CH2CH3) attached to the nitrogen, and an ethoxy group (-OCH2CH3) are bonded. The ethoxy group is located at the para position (position 4) relative to the amino group.

This specific arrangement of functional groups defines its chemical reactivity. The amino group, with its lone pair of electrons, can participate in various reactions, including N-alkylation and acylation. The benzene ring is susceptible to electrophilic aromatic substitution, with the positions of substitution being directed by the existing amino and ethoxy groups.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
CAS Number65570-13-0
AppearanceOily liquid

Note: Data sourced from available chemical databases. bldpharm.com

The presence of both an electron-donating ethoxy group and an N-ethyl group influences the electron density of the aromatic ring, thereby affecting its reactivity in various chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B3148747 4-ethoxy-N-ethylaniline CAS No. 65570-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIDBIBUGVRZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethoxy N Ethylaniline

Direct Synthetic Approaches

Direct synthesis of 4-ethoxy-N-ethylaniline focuses on introducing either the N-ethyl group to a 4-ethoxyaniline substrate or an ethoxy group to an N-ethylaniline substrate.

N-Ethylation of 4-Ethoxyaniline

The N-ethylation of 4-ethoxyaniline involves the direct attachment of an ethyl group to the nitrogen atom of the primary amine. This is typically achieved through nucleophilic substitution reactions where the amine acts as the nucleophile. A common method is the reaction with an ethyl halide, such as ethyl iodide or ethyl bromide.

However, a significant challenge in the direct alkylation of primary anilines is controlling the degree of substitution. The primary amine (4-ethoxyaniline) reacts with the ethyl halide to form the desired secondary amine (this compound). This product, being a secondary amine, is often more nucleophilic than the starting primary amine. Consequently, it can react further with the ethylating agent to produce an undesired tertiary amine, N,N-diethyl-4-ethoxyaniline. masterorganicchemistry.com This can lead to a mixture of mono- and di-alkylated products, reducing the yield of the target compound and complicating purification. masterorganicchemistry.commasterorganicchemistry.com

To enhance the selectivity for mono-alkylation, specific reaction conditions and reagents can be employed. The use of a solid base like cesium fluoride-celite in acetonitrile (B52724) has been explored for N-alkylation of anilines, though chemoselectivity can remain an issue. researchgate.net Careful control of stoichiometry, temperature, and reaction time is crucial to maximize the yield of the desired secondary amine.

Table 1: Components in N-Ethylation of 4-Ethoxyaniline

Component Role Example Compound(s) Function
Aniline (B41778) Substrate 4-Ethoxyaniline The starting molecule to be ethylated.
Ethylating Agent Ethyl Iodide, Ethyl Bromide Provides the ethyl group for attachment to the nitrogen atom.
Base (Optional) Potassium Carbonate, Triethylamine Neutralizes the acid (e.g., HBr) formed during the reaction.

| Solvent | Acetonitrile, Ethanol (B145695) | Dissolves reactants and facilitates the reaction. |

4-Ethoxylation of N-Ethylaniline

This approach involves introducing an ethoxy group (-OCH₂CH₃) at the para-position (position 4) of the N-ethylaniline benzene (B151609) ring. Ethoxylation is a chemical reaction where ethylene (B1197577) oxide is added to a substrate. wikipedia.org In an industrial context, this often involves reactions with alcohols at high temperatures with a catalyst like potassium hydroxide. wikipedia.org

For the specific synthesis of this compound, a more targeted approach is required. A plausible route is the Williamson ether synthesis. This would necessitate a precursor molecule with a hydroxyl group at the target position, such as N-ethyl-4-aminophenol. This precursor would first be treated with a strong base (e.g., sodium hydroxide) to deprotonate the hydroxyl group, forming a nucleophilic phenoxide ion. This ion would then react with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the ether linkage, yielding the final product.

Indirect Synthetic Pathways via Precursors and Derivatives

Indirect methods construct this compound from precursors through reactions that form and then modify an intermediate compound. A prominent example is the reaction of an aniline precursor with a carbonyl compound, followed by a reduction step.

Nucleophilic Reactions with Carbonyls Followed by Reduction

This two-stage process is a versatile and widely used method for synthesizing secondary amines. It begins with the formation of an imine (Schiff base) intermediate, which is subsequently reduced to the target amine.

A Schiff base is a compound containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. It is formed through the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule. wikipedia.orgmdma.ch

In the context of synthesizing this compound, the aniline precursor is 4-ethoxyaniline, and the carbonyl compound is acetaldehyde (B116499) (CH₃CHO). The reaction is typically catalyzed by an acid and involves refluxing the reactants in a solvent like ethanol. ajol.inforesearchgate.net The reaction between 4-ethoxyaniline and an aldehyde results in the formation of a new C=N functional group, which can be confirmed by spectroscopic methods. ajol.info This intermediate imine can either be isolated or generated in-situ for the subsequent reduction step. wikipedia.org

Reductive amination is a powerful form of amination that converts a carbonyl group into an amine via an intermediate imine. wikipedia.org This method effectively combines the Schiff base formation and reduction into one synthetic operation, often performed as a one-pot reaction. wikipedia.orgresearchgate.net The process involves reacting 4-ethoxyaniline with acetaldehyde in the presence of a suitable reducing agent.

The key advantage of reductive amination over direct N-alkylation is the avoidance of over-alkylation, leading to higher yields of the desired secondary amine. masterorganicchemistry.com A variety of reducing agents can be used, each with specific properties and applications. The choice of reducing agent can depend on the reactivity of the carbonyl group and the desired reaction conditions (e.g., pH, solvent).

Common reducing agents include:

Sodium Borohydride (NaBH₄): A versatile reducing agent, but it can also reduce the starting aldehyde or ketone. Therefore, it is often added after the imine has had sufficient time to form. commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective because it selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone or aldehyde. masterorganicchemistry.com It is stable in weakly acidic conditions required for imine formation.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent, often used in non-protic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Typical Solvents Key Characteristics
Sodium Borohydride NaBH₄ Methanol, Ethanol Can reduce the starting carbonyl; often added after imine formation is complete. commonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Methanol Selectively reduces imines in the presence of carbonyls; stable in mildly acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com

One-Pot Synthesis Strategies from Nitroaromatic Precursors

A novel and efficient approach for the synthesis of N-alkyl arylamines, such as this compound, involves a one-pot reaction directly from nitroaromatic compounds and alcohols. This method combines the reduction of the nitro group and the N-alkylation of the resulting amine in a single reactor, utilizing the same catalyst for both transformations. sciengine.com In this process, hydrogen is generated in-situ from the aqueous-phase reforming of an alcohol, which then serves as the reducing agent for the nitroaromatic compound. The newly formed aromatic amine subsequently undergoes N-alkylation with the alcohol. sciengine.com

Catalytic Approaches for N-Alkylation and Alkoxy-Substitution

The N-alkylation of anilines with alcohols is a key transformation for producing N-alkylated anilines. rsc.orgnih.gov This reaction is considered a sustainable catalytic process as it utilizes readily available alcohols and produces water as the only byproduct. rsc.org The development of cost-effective and heterogeneous base metal catalysts is a significant area of research for this transformation. rsc.org For instance, a cobalt catalyst supported by a Zr metal-organic framework has shown significant efficacy for the N-alkylation of aniline with benzyl (B1604629) alcohol, demonstrating the potential for such systems in synthesizing a variety of substituted anilines. rsc.org

Another approach involves the synthesis of this compound through a multi-step process that includes the formation of an ether linkage followed by an N-arylation reaction. One documented synthesis involves reacting 4-ethoxy-iodobenzene with aniline in the presence of a copper powder catalyst and 18-crown-6 (B118740) in a 1,2-dichlorobenzene (B45396) solution. The mixture is refluxed to yield the desired product. nih.gov

Optimization of Reaction Conditions and Yield

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters, including the choice of solvent, the catalyst system, temperature, and pressure.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the yield and rate of N-alkylation reactions. While various solvents such as toluene, 1,4-dioxane, THF, and DMSO have been used, solvent-free conditions have often been found to provide the best yields for certain N-alkylation reactions. researchgate.net In some cases, water is utilized as a green solvent, which allows the catalytic reactions to proceed selectively and simplifies product isolation. researchgate.net For the synthesis of N-ethylaniline from aniline and acetaldehyde, the reaction can be carried out at normal temperature and pressure, with an alcohol like methanol, ethanol, or propanol (B110389) serving as the solvent for the acetaldehyde. google.com

Catalyst Systems and Their Influence on Selectivity

The catalyst system is crucial for directing the reaction towards the desired product and minimizing the formation of byproducts. In the one-pot synthesis from nitroaromatics, the catalyst must be active for both the hydrogenation of the nitro group and the N-alkylation of the amine. sciengine.com The selectivity to N-ethylaniline over N,N-diethylaniline is a key challenge. For example, a Raney Ni catalyst with a larger porous size was found to favor the desorption of the desired product, thereby suppressing further alkylation and undesired side reactions. sciengine.com

Various catalyst systems have been explored for N-alkylation, including those based on iridium, palladium, and silver. researchgate.netresearchgate.net An encapsulated iridium nanocatalyst has been shown to be highly efficient for the selective N-monomethylation of aniline. researchgate.net Ultra-small palladium nanoparticles supported on SBA-15 have also been demonstrated as an effective catalytic system for the one-pot reductive alkylation of nitrobenzene (B124822) with ethanol. researchgate.net The use of a base, such as KOtBu, in conjunction with the catalyst can also play a vital role in product formation. researchgate.net

Below is a table summarizing the influence of different catalyst systems on the N-alkylation of anilines.

Catalyst SystemReactantsProductSelectivity/YieldReference
Ru-Fe-B/Al2O3Nitrobenzene, EthanolN-ethylanilineHigh selectivity sciengine.com
Raney Ni (A)Nitrobenzene, EthanolN-ethylanilineSuppresses deep hydrogenation and cyclization sciengine.com
Cobalt-based MOFAniline derivatives, AlcoholsN-alkylated anilinesExcellent selectivity and yields rsc.org
Pd/SBA-15Nitrobenzene, EthanolN-ethylanilineEffective for one-pot reductive alkylation researchgate.net
Fe(ClO4)3/SiO2Aromatic amines, AlcoholsAlkylated aminesGood to excellent yields researchgate.net

Temperature and Pressure Parameters in Synthesis

Temperature and pressure are critical parameters that must be carefully controlled to achieve optimal results. In the traditional synthesis of N-ethylaniline from aniline and ethanol, high temperatures (e.g., 210°C) and pressures (e.g., 2.5 MPa) are often required. google.comgoogle.com One method describes reacting aniline and ethanol in an autoclave at 300°C and 9.84 MPa. google.comgoogle.com However, these harsh conditions can lead to the formation of byproducts and pose safety risks. google.comgoogle.com

More recent methods aim to achieve synthesis under milder conditions. For instance, the one-pot synthesis of N-ethylaniline from nitrobenzene and ethanol can be carried out at a lower temperature of 413 K (140°C) and a pressure of 1 MPa. sciengine.com Another approach using aniline and acetaldehyde as starting materials allows the reaction to proceed at normal temperature and pressure. google.com Optimization studies have shown that the best yield for certain N-alkylation reactions can be achieved at temperatures as low as 80°C. researchgate.net

The following table outlines the temperature and pressure parameters for different synthetic routes to N-ethylaniline.

ReactantsCatalyst/ConditionsTemperaturePressureYield/Product MixReference
Aniline, EthanolAutoclave, Sulfuric acid210 °C~2.5 MPa60% N-ethylaniline, 21%-25% N,N-diethylaniline, 15%-19% aniline google.comgoogle.com
Aniline, EthanolAutoclave, Phosphorus trichloride300 °C9.84 MPa65%-70% N-ethylaniline, 10%-15% Diethyl Aniline, 20% aniline google.com
Nitrobenzene, EthanolNot specified413 K (140 °C)1 MPa (N2)85.9% selectivity to N-ethylaniline sciengine.com
Aniline, AcetaldehydeReductive agent (e.g., NaBH4)10 °C - 30 °CNormalHigh yield of N-ethylaniline google.com

Chemical Reactivity and Transformation Studies of 4 Ethoxy N Ethylaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-ethoxy-N-ethylaniline is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the secondary amino group (-NH-CH₂CH₃) and the ethoxy group (-OCH₂CH₃). Both groups are ortho-, para-directing. The powerful activating and directing effect of the amino group, enhanced by the ethyl substituent, generally dominates, leading to substitution primarily at the positions ortho to the amino group (positions 2 and 6). The ethoxy group further reinforces this activation.

Common electrophilic aromatic substitution reactions for activated anilines include halogenation, nitration, and sulfonation. Due to the high reactivity of the ring, these reactions often proceed under mild conditions. For instance, bromination can typically be achieved with bromine in a solvent like acetic acid, leading to the introduction of bromine atoms at the ortho positions relative to the amino group.

Nitration of N-alkylanilines can be complex, as the strongly acidic conditions can lead to oxidation and the formation of undesired byproducts. For example, the nitration of N-ethylaniline has been reported to yield p-nitro-N-ethylaniline, indicating that the directing effect can be influenced by the specific reaction conditions and the nature of the N-alkyl group researchgate.net. For this compound, nitration would be expected to occur at the positions ortho to the strongly activating amino group.

Sulfonation of N-alkylanilines with oleum can result in a mixture of isomeric sulfonic acids inlibrary.uz. The distribution of these isomers is influenced by factors such as the concentration of oleum and the basicity of the aniline (B41778) derivative inlibrary.uz. For this compound, sulfonation would likely introduce a sulfonic acid group at one of the ortho positions to the amino group.

Another important electrophilic substitution reaction is coupling with diazonium salts to form azo dyes. The activated aromatic ring of this compound would readily couple with a diazonium salt at the position ortho to the amino group, resulting in a highly colored azo compound. This reaction is a cornerstone of the dye industry.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
ReactionReagentPredicted Major Product
BrominationBr₂ in CH₃COOH2-Bromo-4-ethoxy-N-ethylaniline
NitrationHNO₃/H₂SO₄ (controlled conditions)4-Ethoxy-N-ethyl-2-nitroaniline
SulfonationFuming H₂SO₄5-Ethylamino-2-ethoxybenzenesulfonic acid
Azo CouplingArN₂⁺Cl⁻2-(Arylazo)-4-ethoxy-N-ethylaniline

Oxidative Transformations

The electron-rich nature of this compound makes it susceptible to oxidation. Oxidative coupling of secondary N-alkylanilines can lead to the formation of various products, including azoxyarenes, through a process that involves both C-N bond cleavage and N-N bond formation inlibrary.uzlibretexts.orgchemrxiv.org. These reactions are often catalyzed by transition metals under mild conditions inlibrary.uzlibretexts.orgchemrxiv.org.

Oxidative polymerization is another potential transformation. Anilines and their derivatives can be polymerized chemically or electrochemically to form conducting polymers. The polymerization of N-alkylanilines can proceed via C-C coupling at the positions ortho and para to the nitrogen atom scirp.org. For this compound, oxidative polymerization would likely lead to a polymer with a complex, cross-linked structure due to the multiple activated sites on the aromatic ring.

Complexation and Charge-Transfer Interactions

Anilines, being electron donors, can form charge-transfer (CT) complexes with electron-acceptor molecules. These interactions involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The formation of these complexes is often accompanied by the appearance of a new, long-wavelength absorption band in the electronic spectrum. The stability and electronic properties of such complexes are influenced by the nature of the donor, acceptor, and the solvent. N-alkylation can modulate the charge-transfer properties of these complexes researchgate.net.

Table 3: Potential Oxidative and Complexation Reactions of this compound
Reaction TypeReactant/ConditionPotential Product/Interaction
Oxidative CouplingOxidizing agent (e.g., with a tungsten catalyst)Azoxyarenes and other coupled products
Oxidative PolymerizationChemical or electrochemical oxidationConducting polymer
Charge-Transfer ComplexationElectron acceptor (e.g., quinones)Charge-transfer complex

Polymerization and Oligomerization Potential

While specific studies focusing exclusively on the homopolymerization and oligomerization of this compound are not extensively documented in publicly available research, its potential to form polymers and oligomers can be inferred from the well-established chemical reactivity of aniline and its derivatives. The presence of both an N-ethyl group and a p-ethoxy group on the aniline ring is expected to significantly influence its polymerization behavior, affecting both the reaction mechanism and the properties of the resulting materials.

Generally, the polymerization of aniline derivatives can be achieved through two primary methods: oxidative polymerization and electrochemical polymerization. These processes involve the formation of radical cations from the monomer units, which then couple to form polymer chains. The nature and position of substituents on the aniline ring play a crucial role in the reactivity of the monomer and the structure of the resulting polymer.

The ethoxy group at the para-position is an electron-donating group, which increases the electron density of the aromatic ring. This enhanced electron density is likely to make the monomer more susceptible to oxidation, a key step in polymerization. Consequently, this compound may polymerize under milder oxidative conditions compared to unsubstituted aniline.

Conversely, the ethyl group attached to the nitrogen atom introduces steric hindrance. This bulkiness can influence the coupling mechanism of the monomer units. In the polymerization of aniline, head-to-tail coupling is the predominant mechanism, leading to the formation of polyaniline. In the case of N-substituted anilines, this steric hindrance can affect the planarity of the resulting polymer chains and may also influence the regioselectivity of the coupling reactions.

Comparative Polymerization Data of a Related Monomer

Due to the lack of specific data for the polymerization of this compound, the following table presents typical polymerization conditions and properties for a closely related compound, N-ethylaniline. This information provides a relevant benchmark for predicting the potential behavior of this compound.

MonomerPolymerization MethodOxidant/ElectrolyteSolvent/MediumKey Findings/Resulting Polymer Properties
N-EthylanilineChemical Oxidative PolymerizationAmmonium Persulfate ((NH₄)₂S₂O₈)Aqueous HClFormation of poly(N-ethylaniline) with moderate conductivity. The polymer structure is influenced by the reaction conditions.
N-EthylanilineElectrochemical PolymerizationVarious supporting electrolytes (e.g., H₂SO₄, HClO₄)Aqueous or organic solventsFormation of electroactive polymer films on the electrode surface. The film properties are dependent on the electrolyte and polymerization parameters.

Oligomerization Potential

The formation of oligomers, which are molecules consisting of a few monomer units, is often a competing or intermediate process during polymerization. For substituted anilines, oligomerization can be a significant reaction pathway, particularly under specific reaction conditions that may not favor high polymer formation. The steric hindrance from the N-ethyl group in this compound might favor the formation of stable oligomers over long polymer chains.

Research on other substituted anilines has shown that controlled oxidation can lead to the formation of well-defined oligomers, such as dimers, trimers, and tetramers. These oligomers are of interest in their own right due to their defined structures and potential applications in areas such as molecular electronics and as models for understanding the properties of the corresponding polymers. Given the expected reactivity of this compound, it is plausible that it could be selectively oxidized to produce a range of oligomeric structures. However, specific studies to isolate and characterize such oligomers from this compound have not been reported.

Computational and Theoretical Investigations of 4 Ethoxy N Ethylaniline

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering precise information about molecular structure and electronics.

Molecular Geometry Optimization and Conformation Analysis

A full geometry optimization and conformational analysis of 4-ethoxy-N-ethylaniline using methods like DFT would be necessary to determine its most stable three-dimensional structure. This would involve calculating key bond lengths, bond angles, and dihedral angles that define the molecule's shape. Such studies would elucidate the spatial arrangement of the ethoxy and ethyl groups relative to the aniline (B41778) ring, which is critical for understanding its reactivity and interactions. At present, specific optimized geometric parameters for this molecule from computational studies are not available in published research.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions. A DFT analysis would map the distribution of these orbitals and provide their energy levels, offering insights into the regions of the molecule most likely to act as electron donors or acceptors. This specific information for this compound has not been reported.

Atomic Charge Distribution Analysis

An analysis of the atomic charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information is vital for understanding electrostatic interactions, predicting reaction sites for electrophilic and nucleophilic attack, and explaining the molecule's polarity. Detailed atomic charge data for this compound from quantum chemical calculations is currently unavailable.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound would provide a theoretical spectrum that aids in the interpretation of experimental results. However, published computational studies detailing these predicted parameters could not be located.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a view of how a molecule behaves over time, offering insights into its flexibility and conformational stability.

Intermolecular Interactions and Aggregation Behavior

The bulk properties and condensed-phase behavior of this compound are governed by a subtle interplay of intermolecular forces. Computational methods, particularly quantum mechanics and molecular dynamics simulations, are pivotal in dissecting these interactions.

The primary intermolecular forces at play in this compound include:

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen and the oxygen of the ethoxy group can serve as hydrogen bond acceptors.

Van der Waals Forces: These include dispersion forces and dipole-dipole interactions, which are significant due to the molecule's size and polarity.

Computational studies on similar molecules, such as aniline and its derivatives, have elucidated the nature of these interactions. For instance, Density Functional Theory (DFT) calculations on aniline-water complexes have shown that the nitrogen atom of aniline is a stronger electron donor than the oxygen atom of water in the gas phase, leading to specific hydrogen bonding geometries. physchemres.org Quantum mechanical studies on aniline dimers have quantified the π-π stacking interaction energies, revealing that different conformations (e.g., eclipsed, staggered) have distinct stabilization energies. researchgate.net For example, the stacking interaction energy for an eclipsed aniline dimer has been calculated to be approximately -16.0672 kcal/mol in the gas phase. researchgate.net

Molecular dynamics (MD) simulations can further illuminate the collective behavior of this compound molecules. These simulations model the movement of atoms over time, providing insights into liquid structure, diffusion, and the formation of aggregates. acs.org The aggregation of aromatic compounds is often driven by a balance of π–π interactions, steric hindrance from side chains, and interactions with the solvent. bath.ac.ukbham.ac.ukresearchgate.net For substituted anilines, the ethyl and ethoxy groups would influence the preferred orientation in aggregates, balancing the attractive forces of the aromatic rings and hydrogen bonding sites with the steric repulsion of the alkyl chains.

Table 1: Calculated Intermolecular Interaction Energies for Aniline Dimers (Illustrative) Note: This data is for aniline and serves as an example of typical values obtained through computational methods.

Dimer ConfigurationInteraction Energy (kcal/mol)Method
Eclipsed-16.0672MP2
Staggered (120°)-14.8118MP2

Data sourced from quantum mechanical studies on aniline dimers. researchgate.net

Structure-Property Relationship Studies through Computational Methods

Computational chemistry provides powerful tools to establish relationships between the molecular structure of this compound and its macroscopic properties. These structure-property relationship studies are crucial for understanding its chemical behavior and for the rational design of new molecules with desired characteristics.

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. For substituted anilines, QSAR models have been developed to predict properties such as metabolic fate and toxicity. ikm.org.my

The development of a QSAR model for a class of compounds including this compound would typically involve the following steps:

Data Set Compilation: A set of aniline derivatives with known experimental data for the property of interest is collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule using computational software. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For instance, a QSAR study on the metabolism of substituted anilines successfully used calculated physicochemical parameters to predict N-acetylation and subsequent N-oxanilic acid formation. ikm.org.my The inclusion of solvation effects in the calculations was found to improve the predictive accuracy of the models. ikm.org.my

Table 2: Common Molecular Descriptors Used in QSAR Studies of Aniline Derivatives

Descriptor TypeExamplesRelevance
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesReactivity, Polarity, Intermolecular interactions
Steric Molecular weight, Molecular volume, Surface areaSize and shape, Accessibility of functional groups
Hydrophobic LogP (octanol-water partition coefficient)Membrane permeability, Bioavailability
Topological Connectivity indicesMolecular branching and shape

In Silico Screening and Ligand-Protein Interaction Modeling

In silico screening, particularly molecular docking, is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. While specific protein targets for this compound are not defined in this context, the methodology is broadly applicable to aniline derivatives.

The process of molecular docking involves:

Preparation of the Ligand and Protein Structures: The 3D structure of the ligand (e.g., this compound) is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring function is used to evaluate different binding poses and predict the binding affinity.

Docking studies on aniline derivatives have been used to understand their interactions with various enzymes and receptors. For example, in silico studies of aniline derivatives as antibacterial agents have identified key interactions in the binding pocket of target proteins, such as hydrogen bonds and hydrophobic interactions. These computational results often show a good correlation with experimental antibacterial activity.

Reaction Mechanism Studies via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the kinetics and thermodynamics of the process.

For a molecule like this compound, computational methods can be used to study a variety of reactions, including:

Oxidation: The oxidation of anilines can proceed through different mechanisms, and computational studies can help to distinguish between them. For example, DFT calculations have been used to investigate the oxidation of para-substituted anilines by chlorine dioxide, supporting a proposed mechanism based on kinetic experiments. researchgate.net

Radical Reactions: The reaction of anilines with radicals, such as the hydroxyl radical, is important in atmospheric and biological chemistry. Computational studies can determine the preferred sites of radical attack and the rate constants for different reaction channels. physchemres.org

Coupling Reactions: Aniline derivatives can undergo oxidative coupling reactions. Computational investigations, using methods like DFT, can characterize the reaction products and elucidate the thermodynamics of the process. bath.ac.uk

A typical computational study of a reaction mechanism involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates and transition states are optimized.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that reactants, products, and intermediates are true minima on the potential energy surface (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Energy Calculations: The energies of all stationary points are calculated to determine the reaction and activation energies.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a transition state connects the desired reactants and products.

For example, a computational study on the reaction of 4-methyl aniline with OH radicals used the M06-2X and CCSD(T) methods to determine that the main product results from H-abstraction from the amino group. physchemres.org

Table 3: Computationally Derived Thermodynamic Data for a Hypothetical Reaction of a Substituted Aniline Note: This is an illustrative table demonstrating the type of data obtained from computational reaction mechanism studies.

ParameterValue (kcal/mol)Computational Method
Activation Energy (Ea) 15.2DFT (B3LYP/6-31G)
Enthalpy of Reaction (ΔH) -25.8DFT (B3LYP/6-31G)
Gibbs Free Energy of Reaction (ΔG) -22.5DFT (B3LYP/6-31G*)

Future Directions and Emerging Research Avenues for 4 Ethoxy N Ethylaniline Chemistry

Sustainable Synthesis Routes

The principles of green chemistry are increasingly central to synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable resources. For the synthesis of 4-ethoxy-N-ethylaniline and related compounds, future research will likely prioritize the development of more sustainable routes that move away from traditional, often harsh, synthetic methods.

One of the most promising sustainable approaches is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netnih.gov This strategy typically involves the N-alkylation of an amine (like 4-ethoxyaniline) using an alcohol (such as ethanol) as the alkylating agent. The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the final N-alkylated amine. This process is highly atom-economical, with water being the only byproduct, making it an environmentally benign alternative to methods that use alkyl halides and stoichiometric bases. rsc.orgrsc.org

Another key area is the use of visible-light photocatalysis. rsc.org This technique harnesses light as a clean and renewable energy source to drive chemical reactions under mild conditions. researchgate.net For the synthesis of N-alkylated anilines, photocatalytic methods can enable C-N bond formation without the need for high temperatures or harsh reagents, representing a significant step towards more sustainable chemical manufacturing. rsc.orgacs.org The development of metal-free photocatalytic systems is a particularly attractive goal, as it would eliminate concerns about metal contamination in the final products. researchgate.net

Furthermore, the exploration of one-pot tandem or cascade reactions represents a powerful strategy for improving process efficiency. researchgate.net For instance, a process that combines the reduction of a nitroarene to an aniline (B41778) with a subsequent N-alkylation in a single vessel would significantly reduce waste and purification steps. researchgate.net The use of greener, renewable solvents or even solvent-free reaction conditions is another critical aspect of developing truly sustainable synthesis routes. researchgate.net

Novel Catalytic Systems

The catalyst is at the heart of most modern synthetic transformations, and the development of novel catalytic systems is a major driving force for innovation in the synthesis of compounds like this compound.

A significant trend is the move away from expensive and scarce precious metal catalysts (e.g., palladium, iridium, ruthenium) towards catalysts based on earth-abundant, non-noble metals such as manganese, nickel, tungsten, and copper. nih.govrsc.orgsci-hub.se These metals offer a more cost-effective and sustainable alternative without compromising catalytic efficiency. For example, manganese pincer complexes have been shown to be effective for the selective N-alkylation of anilines with alcohols. nih.gov Similarly, easily prepared nickel-based catalysts have demonstrated high activity for the same transformation. rsc.org A tungsten-catalyzed system has also been reported for the direct N-alkylation of anilines with primary alcohols. sci-hub.se

The development of heterogeneous catalysts is another crucial research avenue. Unlike homogeneous catalysts, which are dissolved in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid), allowing for easy separation from the reaction mixture and subsequent recycling. nih.govnih.govrsc.org This simplifies product purification and reduces catalyst waste. Examples include copper complexes immobilized on polystyrene supports, clay-based catalysts, and metal nanoparticles supported on materials like metal-organic frameworks (MOFs). nih.govresearchgate.net These systems combine the high activity of metal catalysis with the practical advantages of heterogeneity.

Photocatalytic systems are also a major focus of innovation. rsc.org Researchers are exploring various semiconductor materials, such as cadmium sulfide (CdS) and titanium dioxide (TiO2), often in combination with co-catalysts, to facilitate N-alkylation reactions using visible light. acs.orgacs.org These systems can activate substrates under very mild conditions, offering a pathway to new reactivity and selectivity. rsc.org

Catalyst TypeMetal CenterKey AdvantagesRelevant Reaction
Pincer ComplexManganese (Mn)Earth-abundant metal, high selectivity for mono-alkylation. nih.govN-alkylation of anilines with alcohols. nih.gov
In-situ GeneratedNickel (Ni)Ligand-free, easy to prepare, excellent functional group tolerance. rsc.orgN-alkylation of anilines with alcohols. rsc.org
Phenanthroline ComplexTungsten (W)Phosphine-free, tolerates sterically hindered substrates. sci-hub.seN-alkylation of anilines with alcohols. sci-hub.se
Polystyrene-SupportedCopper (Cu)Heterogeneous, reusable, eco-friendly. nih.govN-arylation and other C-N bond formations. nih.gov
SemiconductorCadmium Sulfide (CdS)Uses visible light, operates under ambient conditions. acs.orgPhotocatalytic N-alkylation of anilines with alcohols. acs.org

Advanced Characterization Techniques

A deep understanding of the structure, properties, and behavior of this compound and its derivatives relies on the application of advanced characterization techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy remain essential for routine structural confirmation, more advanced techniques provide deeper insights. mdpi.comrsc.org

Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the three-dimensional structure of molecules in the solid state. nih.goviucr.org For derivatives of this compound, this technique can provide precise data on bond lengths, bond angles, and torsion angles, revealing how substituents influence the molecule's conformation. nih.goviucr.org This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's crystal packing and bulk properties. nih.gov

Hirshfeld surface analysis is a modern computational technique often used in conjunction with X-ray crystallography. It allows for the visualization and quantification of intermolecular interactions within a crystal, providing a detailed picture of how molecules interact with their neighbors. This can help in understanding the forces that stabilize the crystal structure.

Advanced spectroscopic techniques are also critical. For instance, UV-Vis-NIR spectroscopy can be used to study the electronic properties of aniline oligomers and polymers, providing information on their oxidation states. rsc.org Mass spectrometry, particularly with soft ionization techniques, is crucial for confirming molecular weights and probing fragmentation patterns, which can aid in structural elucidation. rsc.org Furthermore, techniques like Scanning Electron Microscopy (SEM) can be employed to study the surface morphology of polymeric materials derived from aniline monomers. rsc.org

TechniqueInformation ObtainedRelevance to this compound Chemistry
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, angles, and crystal packing. nih.goviucr.orgUnambiguous structure determination and understanding of solid-state properties. nih.gov
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular interactions. iucr.orgElucidating crystal packing forces and predicting material properties. iucr.org
Advanced NMR SpectroscopyDetailed structural connectivity and conformational analysis in solution. rsc.orgConfirming isomeric structures and studying dynamic processes.
UV-Vis-NIR SpectroscopyElectronic transitions and oxidation states. rsc.orgCharacterizing the electronic properties of aniline-based materials. rsc.org
Scanning Electron Microscopy (SEM)Surface morphology and microstructure of materials. rsc.orgAnalyzing the physical form of polymeric derivatives. rsc.org

Predictive Modeling and Machine Learning in Compound Design

The integration of computational chemistry and machine learning is set to revolutionize the design and discovery of new molecules. For derivatives of this compound, these in silico tools can accelerate research by predicting properties and guiding experimental efforts.

A key application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov Before a compound is even synthesized, computational models can estimate its pharmacokinetic profile and potential toxicity. nih.govresearchgate.net This is particularly important in drug discovery, where early identification of unfavorable properties can save significant time and resources. researchgate.net For example, models can predict a compound's intestinal absorption, ability to cross the blood-brain barrier, or potential for liver toxicity. nih.govmdpi.com These predictions are often based on established guidelines like Lipinski's rule of five, which assesses the "drug-likeness" of a molecule based on its physicochemical properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. QSAR studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.com By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a model can be built to predict the activity of new, unsynthesized analogues. This approach can guide the design of more potent compounds by identifying the structural features that are most important for activity. benthamdirect.com

More recently, machine learning (ML) has emerged as a transformative technology for chemical synthesis and materials design. mit.edu ML models can be trained on large datasets of chemical reactions from the scientific literature to predict the outcomes of new reactions, suggest optimal reaction conditions, or even propose entire synthetic routes. mit.edu While still an emerging area for specific aniline derivatives, the application of ML to synthesis planning holds immense promise for discovering novel and more efficient ways to prepare compounds like this compound. By learning from vast amounts of existing chemical data, these models can uncover complex patterns and relationships that are not obvious to human chemists, thereby accelerating the pace of discovery. mit.edu

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-ethoxy-N-ethylaniline, and what experimental conditions are critical for achieving high yield?

  • Methodology : The compound can be synthesized via alkylation of 4-ethoxyaniline with ethyl chloride under basic conditions. Key factors include maintaining a controlled temperature (typically 60–80°C) and precise stoichiometry to avoid over-alkylation. Catalysts like potassium carbonate may enhance reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how can data interpretation distinguish it from structural analogs?

  • Methodology :

  • 1H/13C NMR : Identify characteristic peaks for the ethoxy group (δ ~1.3 ppm for CH3, δ ~3.9–4.1 ppm for OCH2) and ethylamino moiety (δ ~1.1–1.3 ppm for CH3, δ ~3.1–3.3 ppm for N-CH2).
  • IR Spectroscopy : Confirm N–H stretching (3300–3500 cm⁻¹) and C–O–C vibrations (1250–1050 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular formula (C10H15NO). Differentiation from analogs (e.g., N,N-dimethylaniline) relies on shifts in alkyl/aryl group signals .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures. Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation, and what analytical methods validate purity?

  • Methodology : Optimize reaction time and temperature using design-of-experiments (DoE) approaches. Monitor byproducts (e.g., di-alkylated derivatives) via HPLC with UV detection (λ = 255 nm) or GC-MS. Purity validation requires ≥98% peak area in chromatograms, supported by elemental analysis .

Q. What experimental approaches are used to investigate the oxidative degradation pathways of this compound, and what are the implications of quinone derivative formation?

  • Methodology : Oxidize the compound with agents like KMnO4 or H2O2 under acidic conditions. Track degradation intermediates via LC-MS/MS and UV-Vis spectroscopy. Quinone derivatives (e.g., 4-ethoxy-N-ethylquinone imine) may exhibit enhanced toxicity, necessitating in vitro cytotoxicity assays (e.g., MTT tests) .

Q. How should contradictory data regarding the biological activity or physicochemical properties of this compound be addressed in research?

  • Methodology : Replicate experiments under standardized conditions (e.g., pH, solvent purity). Cross-validate results using orthogonal techniques (e.g., comparing NMR with X-ray crystallography). Analyze potential confounding variables (e.g., solvent polarity in solubility studies) and consult peer-reviewed literature to resolve discrepancies .

Q. What methodologies enable the structural elucidation of this compound derivatives, particularly in crystallographic studies?

  • Methodology : Employ single-crystal X-ray diffraction to resolve bond lengths and angles. Compare with databases (e.g., Cambridge Structural Database) to confirm substituent effects. For amorphous derivatives, use computational modeling (DFT) to predict electronic structures and compare with experimental IR/Raman data .

Q. How does the substitution pattern on the aniline ring (e.g., ethoxy vs. methoxy groups) influence the reactivity of N-ethylaniline derivatives?

  • Methodology : Compare Hammett substituent constants (σ) to assess electronic effects. Ethoxy groups (–OCH2CH3) are stronger electron donors than methoxy (–OCH3), altering reaction kinetics in electrophilic substitution. Experimental validation involves kinetic studies (e.g., nitration rates) and computational analysis of charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethoxy-N-ethylaniline
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-ethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.